N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique adamantyl and thienylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with thienylcarbonyl hydrazinecarbothioamide under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Adamantyl)ethyl]-1-adamantanecarboxamide: This compound shares the adamantyl group but differs in its overall structure and functional groups.
N-[1-(1-Adamantyl)ethyl]-2,2-diphenylacetamide: Another similar compound with a different set of functional groups, leading to distinct chemical and biological properties.
Uniqueness
N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to its combination of adamantyl and thienylcarbonyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C18H25N3OS2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C18H25N3OS2/c1-11(18-8-12-5-13(9-18)7-14(6-12)10-18)19-17(23)21-20-16(22)15-3-2-4-24-15/h2-4,11-14H,5-10H2,1H3,(H,20,22)(H2,19,21,23) |
InChI Key |
BXKFIVJQBUOHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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